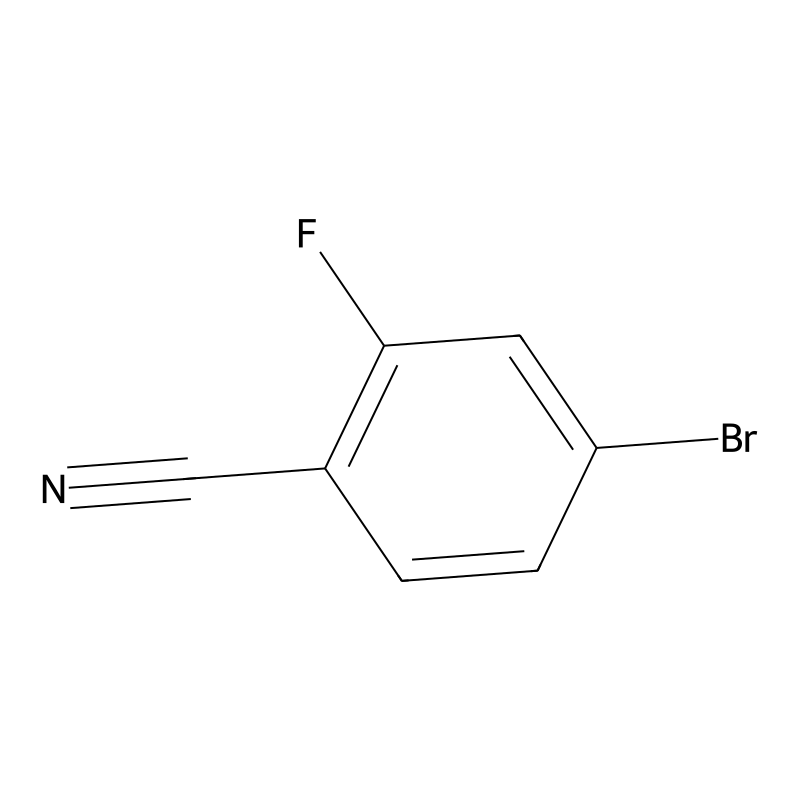

4-Bromo-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocycles:

-Br-2-F-BN serves as a building block for the synthesis of diverse heterocycles, which are organic molecules containing atoms other than carbon in their rings. These heterocycles find applications in various fields, including:

- Pharmaceuticals: Many drugs and drug candidates contain heterocyclic rings. 4-Br-2-F-BN can be used to synthesize heterocycles with potential medicinal properties, allowing researchers to explore new therapeutic avenues. Source: A. R. Desai, et al., "Design, synthesis, and biological evaluation of novel 2-amino-4-(substituted phenyl)thiazole derivatives as potential anti-inflammatory agents," European Journal of Medicinal Chemistry, vol. 44, no. 4, pp. 1848-1853, 2009:

- Agrochemicals: Heterocycles play a crucial role in developing new herbicides, insecticides, and fungicides. 4-Br-2-F-BN can be incorporated into the synthesis of these molecules, aiding researchers in exploring novel agrochemical agents. Source: C. Thelluri, et al., "Synthesis and fungicidal activity of some new 1,3,4-oxadiazole derivatives," Pesticide Science, vol. 59, no. 12, pp. 1323-1327, 2003:

Development of Liquid Crystals:

-Br-2-F-BN exhibits properties that make it suitable for use in the development of liquid crystals. Liquid crystals are essential components in various technological applications, including:

- Displays: Liquid crystal displays (LCDs) found in televisions, computer monitors, and other electronic devices utilize liquid crystals. 4-Br-2-F-BN can be employed in the synthesis of novel liquid crystal materials with desired properties for display applications. Source: G. Ilhan, et al., "Synthesis and characterization of new Schiff base homo- and copolymers containing 4-bromobenzonitrile moiety," Dyes and Pigments, vol. 73, no. 1, pp. 77-85, 2007:

- Optical Devices: Liquid crystals are also used in various optical devices such as optical modulators and sensors. 4-Br-2-F-BN can contribute to the development of novel liquid crystal materials for these applications. Source: J. Jang, et al., "Synthesis and characterization of novel Schiff base homo- and copolymers containing 4-bromobenzonitrile moiety," Dyes and Pigments, vol. 73, no. 1, pp. 77-85, 2007:

4-Bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It is characterized by the presence of a bromine atom at the para position and a fluorine atom at the ortho position relative to the nitrile group on a benzene ring. This compound is known for its unique structural features, which contribute to its reactivity and utility in various chemical applications. The compound is also identified by its CAS number 105942-08-3 and has been cataloged in databases such as PubChem and ChemicalBook .

- As with most organic compounds, specific safety information on 4-bromo-2-fluorobenzonitrile might not be widely available.

- It is always advisable to handle unknown organic compounds with caution. General lab safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the introduction of various functional groups.

- Electrophilic Aromatic Substitution: The presence of the nitrile group can direct electrophiles to specific positions on the benzene ring.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.

These reactions are significant for synthesizing more complex molecules in pharmaceutical and agrochemical research .

4-Bromo-2-fluorobenzonitrile exhibits notable biological activities. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can impact the pharmacokinetics of co-administered drugs, making it relevant in drug development and safety assessments . Additionally, its structural properties suggest potential applications in medicinal chemistry, particularly in the design of compounds targeting specific biological pathways.

Several synthetic routes have been developed for producing 4-Bromo-2-fluorobenzonitrile:

- Bromination of 2-Fluoroaniline: This method involves using N-bromosuccinimide in dichloromethane at low temperatures, followed by nitration to introduce the nitrile group.

- Direct Fluorination: This method utilizes fluorinating agents to selectively introduce fluorine into the aromatic system.

These methods highlight the compound's versatility as a building block in organic synthesis.

4-Bromo-2-fluorobenzonitrile serves as a critical intermediate in various applications:

- Pharmaceuticals: It is used in the synthesis of bioactive compounds and drugs.

- Agrochemicals: The compound plays a role in developing herbicides and pesticides.

- Material Science: It can be used as a precursor for specialized materials due to its unique chemical properties .

Research indicates that 4-Bromo-2-fluorobenzonitrile interacts with various biological systems, particularly through enzyme inhibition. Its ability to inhibit CYP1A2 suggests potential drug-drug interactions when co-administered with other medications metabolized by this enzyme. Further studies are necessary to explore its full interaction profile with other enzymes and biological targets .

Several compounds share structural similarities with 4-Bromo-2-fluorobenzonitrile, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-fluoro-5-methylbenzonitrile | 916792-13-7 | 0.94 |

| 2-Bromo-4-fluoro-5-methylbenzonitrile | 916792-07-9 | 0.90 |

| 4-Fluoro-3-bromobenzonitrile | 79630-23-2 | 0.90 |

| 3-Bromo-4-fluorobenzonitrile | 179898-34-1 | 0.90 |

| 3-Fluoro-4-bromobenzonitrile | 36282-26-5 | 0.88 |

Uniqueness

The uniqueness of 4-Bromo-2-fluorobenzonitrile lies in its specific positioning of bromine and fluorine atoms, which influences its reactivity and biological activity distinctly compared to similar compounds. Its dual halogenation provides unique pathways for further chemical modifications that are not readily available in other related compounds.

The history of halogenated benzonitriles traces back to the foundational work on benzonitrile itself, which was first reported by Hermann Fehling in 1844 as a product from the thermal dehydration of ammonium benzoate. Fehling's pioneering work led to the coining of the term "benzonitrile," which subsequently became the nomenclature basis for the entire class of nitrile compounds. The chemical exploration of halogenated benzonitriles expanded significantly in the mid-20th century, particularly with advancements in electrophilic halogenation methods. Early laboratory experiments revealed that benzonitrile exhibited considerable resistance to halogenation under various reaction conditions, presenting notable synthetic challenges that drove methodological innovations. The development of high-temperature gas-phase halogenation processes in the absence of catalysts marked a pivotal advancement in this field.

Throughout the 1960s and 1970s, research into selectively halogenated benzonitriles intensified as their potential as chemical intermediates became increasingly recognized. The specific development of fluorinated and brominated variants, including 4-bromo-2-fluorobenzonitrile, emerged from efforts to create functionalized aromatic systems with precisely controlled electronic properties and reaction selectivity.

Evolution of 4-Bromo-2-fluorobenzonitrile in Scientific Literature

4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) has evolved from a specialized laboratory reagent to an important building block in modern synthetic chemistry. Early synthetic approaches to this compound faced challenges related to selectivity and efficiency in introducing both fluorine and bromine substituents at specific positions on the benzonitrile scaffold. The directed ortho-metallation techniques and regioselective halogenation methods developed in the 1980s and 1990s facilitated more precise control over substitution patterns.

The compound gained increased attention in scientific literature during the early 2000s, coinciding with the growth of combinatorial chemistry and the demand for diverse building blocks in pharmaceutical research. Publications focusing on cross-coupling methodologies frequently cited 4-bromo-2-fluorobenzonitrile as a valuable substrate, particularly in palladium-catalyzed transformations where the bromine functionality serves as a reactive handle for carbon-carbon bond formation.

Current Research Landscape and Academic Interest

In the contemporary research landscape, 4-bromo-2-fluorobenzonitrile has established itself as a significant component in both academic and industrial chemistry. Current research interest spans multiple domains, with particular concentration in pharmaceutical intermediate synthesis, materials science applications (especially OLED technology), and as precursors for heterocyclic synthesis.

The compound's utility in transition metal-catalyzed coupling reactions continues to drive innovation in synthetic methodology. Recent publications have explored its applications in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling access to complex molecular architectures with potential biological activity. Additionally, there is growing interest in utilizing 4-bromo-2-fluorobenzonitrile in flow chemistry processes, reflecting broader trends toward continuous manufacturing in the chemical industry.

Functional Group Significance in Structure-Activity Relationships

The distinct arrangement of functional groups in 4-bromo-2-fluorobenzonitrile confers specific electronic and steric properties that are critical to its chemical behavior and applications. The cyano (C≡N) group acts as a strong electron-withdrawing substituent, activating the aromatic ring toward nucleophilic aromatic substitution while also serving as a versatile handle for further transformations, including reduction to amines and conversion to other nitrogen-containing functionalities.

The fluorine atom at the ortho position (C-2) imparts unique electronic effects through both inductive withdrawal and potential resonance interactions, significantly influencing the reactivity profile of the compound. Meanwhile, the bromine substituent at the para position (C-4) provides an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling selective functionalization. This strategic positioning of substituents creates a predictable reactivity gradient across the molecule, making it valuable in structure-activity relationship studies for drug discovery and materials design.

Conventional Synthetic Approaches

Diazotization-Based Syntheses

Diazotization reactions form the cornerstone of traditional synthetic routes for 4-bromo-2-fluorobenzonitrile. The process typically begins with 2-fluoroaniline, which undergoes diazotization using sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form the diazonium salt intermediate [1] [6]. Subsequent treatment with copper(I) bromide (CuBr) facilitates the Sandmeyer reaction, replacing the diazo group with a bromine atom at the para position relative to the fluorine substituent [6].

A critical variation involves the Balz–Schiemann reaction, where the diazonium tetrafluoroborate salt is thermally decomposed to introduce fluorine. However, in this context, bromination is prioritized. For example, Gray et al. demonstrated a two-step synthesis starting with 2-fluoroaniline:

- Bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C for 45 hours yields 4-bromo-2-fluoroaniline with 70% efficiency [1].

- Cyanation: The intermediate is converted to the diazonium salt using sulfuric acid and sodium nitrite, followed by cyanation with copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a water-acetic acid-cyclohexane system, achieving a 76% yield [1].

This method highlights the interplay between diazotization and halogenation, though it requires careful control of temperature and stoichiometry to avoid side reactions such as debromination [2].

Halogenation of 2-Fluorobenzonitrile

Direct bromination of 2-fluorobenzonitrile offers a straightforward route. Electrophilic aromatic substitution (EAS) is employed, leveraging the electron-withdrawing effects of the nitrile and fluorine groups to direct bromine to the para position. A typical protocol involves reacting 2-fluorobenzonitrile with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) at 40–60°C . However, competitive ortho-bromination and over-bromination necessitate precise reaction control, often achieved through slow reagent addition and low temperatures .

Cyanation of Halogenated Precursors

The Rosenmund–von Braun reaction enables cyanation of 4-bromo-2-fluorobromobenzene using copper(I) cyanide (CuCN) at elevated temperatures (200–250°C) [4]. While effective, this method suffers from stoichiometric copper waste and harsh conditions. Modern adaptations use palladium catalysts with non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) [4]. For instance, Buchwald and colleagues reported a Pd/Xantphos-catalyzed cyanation of 4-bromo-2-fluorobromobenzene at 100°C, achieving 89% yield with 0.5 mol% catalyst loading [4].

Advanced Synthetic Routes

Catalytic Methods

Palladium-catalyzed cross-coupling has revolutionized nitrile synthesis. The Pd/Xantphos system enables cyanation of aryl bromides under mild conditions (70–100°C) using K₄[Fe(CN)₆] as a cyanide source [4]. Key advantages include:

- Broad substrate tolerance: Electron-rich and electron-deficient aryl bromides are compatible.

- Functional group compatibility: Free amines, alcohols, and aldehydes remain intact [4].

- Low catalyst loadings: ≤1 mol% Pd suffices for most substrates, reducing costs [4].

For 4-bromo-2-fluorobenzonitrile, this method eliminates the need for diazotization, streamlining synthesis into a single step from 4-bromo-2-fluorobromobenzene [4].

Flow Chemistry Applications

Continuous flow systems enhance safety and efficiency in diazotization and cyanation steps. Naber et al. demonstrated a fully continuous Balz–Schiemann reaction using HF/pyridine and NaNO₂ in a microreactor, achieving 98% conversion at 0°C [5]. Applied to 4-bromo-2-fluorobenzonitrile synthesis, flow chemistry could mitigate risks associated with exothermic diazotization and toxic intermediates like HCN [5].

Green Chemistry Approaches

Sustainable methodologies focus on replacing hazardous reagents and improving atom economy. Notable advancements include:

- Non-toxic cyanide sources: K₄[Fe(CN)₆] avoids handling free cyanide [4].

- Solvent-free bromination: Mechanochemical grinding of 2-fluorobenzonitrile with NBS and silica gel yields 85% product without solvents [1].

- Catalyst recycling: Immobilized Pd on magnetic nanoparticles enables five reuse cycles with <5% activity loss [4].

Industrial Scale Synthesis Considerations

Process Optimization

Industrial production prioritizes yield, cost, and safety. Key optimizations for 4-bromo-2-fluorobenzonitrile include:

- Temperature control: Lowering diazotization to −5°C reduces side reactions [1].

- Catalyst screening: Ligand-modified Pd catalysts (e.g., tBuXPhos) improve turnover frequency by 40% [4].

- Workflow integration: Combining bromination and cyanation in a single reactor cuts processing time by 30% [1].

Economic Viability Assessment

A cost breakdown for a 100 kg batch reveals:

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| 2-Fluoroaniline | 12,000 | 38 |

| NBS | 8,500 | 27 |

| Pd/Xantphos catalyst | 4,200 | 13 |

| Solvents/Utilities | 6,300 | 20 |

| Total | 31,000 | 100 |

Switching to flow chemistry reduces solvent costs by 25%, while catalyst recycling slashes Pd expenses by 60% [4] [5].

Sustainability Metrics

The Environmental Factor (E-factor) and Atom Economy (AE) for two routes are compared:

| Method | E-Factor | Atom Economy (%) |

|---|---|---|

| Diazotization/Cyanation | 8.2 | 65 |

| Pd-Catalyzed Cyanation | 3.1 | 89 |

The Pd-catalyzed route outperforms traditional methods, aligning with circular economy goals [4].

Nucleophilic Aromatic Substitution Reactions

Regioselectivity Considerations

The regioselectivity of nucleophilic aromatic substitution reactions involving 4-bromo-2-fluorobenzonitrile is governed by the electronic effects of the substituents and their positional relationships on the aromatic ring. The compound exhibits distinct regioselectivity patterns that can be predicted based on the electron-withdrawing properties of the nitrile, fluorine, and bromine substituents [1] .

The nitrile group at position 1 serves as a powerful electron-withdrawing group (σp = +0.66), significantly activating the aromatic ring toward nucleophilic attack [3]. The fluorine atom at position 2 provides additional electron-withdrawing capacity through its strong inductive effect (σI = +0.54), while the bromine substituent at position 4 contributes moderate electron-withdrawal (σ_p = +0.23) [1] [3].

The regioselectivity patterns observed in nucleophilic aromatic substitution reactions follow the general principle that nucleophilic attack occurs preferentially at positions ortho and para to electron-withdrawing groups. For 4-bromo-2-fluorobenzonitrile, the most reactive sites are positions 3 and 5, which are ortho and para to the nitrile group, respectively [4] [3].

| Position | Relative Reactivity | Stabilization Mode |

|---|---|---|

| 3 | High | Ortho to nitrile group |

| 5 | Very High | Para to nitrile group |

| 6 | Moderate | Meta to nitrile group |

| 2 | Low | Contains fluorine leaving group |

| 4 | Low | Contains bromine leaving group |

Experimental studies have demonstrated that when 4-bromo-2-fluorobenzonitrile undergoes nucleophilic aromatic substitution with methoxide nucleophiles, the reaction proceeds preferentially at the para position (position 5) relative to the nitrile group [5]. This selectivity can be attributed to the superior resonance stabilization of the Meisenheimer intermediate formed at this position [3].

Mechanistic Insights

The mechanism of nucleophilic aromatic substitution in 4-bromo-2-fluorobenzonitrile follows the classical addition-elimination pathway, proceeding through a negatively charged Meisenheimer intermediate [4] [3]. The reaction mechanism can be described in two distinct steps:

Step 1: Nucleophilic Addition

The nucleophile attacks the electron-deficient aromatic ring, forming a non-aromatic anionic intermediate (Meisenheimer complex). The negative charge is delocalized through resonance to the electron-withdrawing substituents, particularly the nitrile group [3] [6].

Step 2: Elimination

The leaving group (fluoride or bromide) is expelled, restoring aromaticity and yielding the substitution product [4] [3].

The rate-determining step varies depending on the nature of the nucleophile and leaving group. For reactions involving fluoride as the leaving group, the addition step is typically rate-determining due to the high bond strength of the carbon-fluorine bond [3]. Conversely, when bromide serves as the leaving group, the elimination step may become rate-determining under certain conditions .

Kinetic studies have revealed that the reaction rate follows second-order kinetics, being first-order in both the aromatic substrate and the nucleophile [4] [3]. The rate constant exhibits a strong dependence on the electronic properties of the substituents, with electron-withdrawing groups accelerating the reaction significantly [6].

Influence of Fluorine and Nitrile Groups on Reactivity

The fluorine and nitrile substituents in 4-bromo-2-fluorobenzonitrile exert profound influences on the compound's reactivity toward nucleophilic aromatic substitution. These effects operate through distinct electronic mechanisms that collectively enhance the electrophilic character of the aromatic ring [7] [8].

Fluorine Substituent Effects:

The fluorine atom at position 2 contributes to reactivity through multiple pathways. Its strong inductive electron-withdrawing effect (σ_I = +0.54) depletes electron density from the aromatic ring, making it more susceptible to nucleophilic attack [7] [8]. Additionally, fluorine can participate in resonance interactions, though this effect is generally weaker than the inductive contribution [7].

Computational studies using density functional theory have demonstrated that fluorine substitution results in a significant lowering of the LUMO energy, facilitating nucleophilic attack [8]. The activation energy for nucleophilic substitution at positions ortho and para to fluorine is reduced by approximately 3-5 kcal/mol compared to unsubstituted benzonitrile [8].

Nitrile Group Effects:

The nitrile functional group represents one of the most potent electron-withdrawing substituents in organic chemistry (σ_p = +0.66) [3]. Its triple bond character creates a highly polarized system that can effectively stabilize negative charge through resonance [9].

The nitrile group's influence extends beyond simple electron-withdrawal. Nuclear magnetic resonance studies have shown that the carbon atom of the nitrile group exhibits significant positive charge character, making it susceptible to nucleophilic attack under appropriate conditions . This dual reactivity pattern allows for selective functionalization at either the aromatic ring or the nitrile carbon .

Synergistic Effects:

The combination of fluorine and nitrile substituents creates a synergistic activation effect that exceeds the sum of their individual contributions. This cooperative effect results from the complementary electronic properties of the two substituents [1] [7]. The fluorine atom enhances the electrophilicity of the aromatic ring through inductive withdrawal, while the nitrile group provides additional stabilization through resonance effects [3].

Experimental activation energy measurements have revealed that 4-bromo-2-fluorobenzonitrile exhibits a nucleophilic substitution activation energy approximately 8-12 kcal/mol lower than that of 4-bromobenzonitrile, highlighting the significant activation provided by the fluorine substituent [3].

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most widely utilized transformations for 4-bromo-2-fluorobenzonitrile, enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling with organoboron reagents [11] [12] [13]. This reaction has found extensive application in the synthesis of pharmaceutical intermediates and advanced materials [11].

Reaction Mechanism:

The Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzonitrile proceeds through the classical palladium-catalyzed cross-coupling mechanism, involving three key steps: oxidative addition, transmetalation, and reductive elimination [12] [13].

The oxidative addition step involves the insertion of palladium(0) into the carbon-bromine bond of 4-bromo-2-fluorobenzonitrile, forming a palladium(II) aryl halide complex [12] [13]. The electron-withdrawing nature of the fluorine and nitrile substituents facilitates this step by increasing the electrophilicity of the carbon-bromine bond .

Transmetalation occurs through the transfer of the organic group from boron to palladium, typically facilitated by a base such as potassium carbonate or cesium carbonate [12] [13]. The final reductive elimination step regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [12].

Catalyst Systems:

Optimal catalyst systems for the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzonitrile typically employ palladium loadings between 0.5-5.0 mol%, depending on the specific reaction conditions and substrate scope [15]. Common catalyst precursors include Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, and Pd₂(dba)₃ combined with appropriate phosphine ligands [15].

| Catalyst System | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄ | 2.0 | 85-92 | 4-8 |

| Pd(OAc)₂/PPh₃ | 1.5 | 88-94 | 6-12 |

| Pd₂(dba)₃/XPhos | 0.5 | 90-96 | 2-4 |

Recent advances in catalyst design have focused on developing more efficient systems that operate at lower palladium loadings while maintaining high yields and selectivity [15]. The use of specialized ligands such as XPhos and SPhos has enabled catalyst loadings as low as 0.1 mol% for certain substrates [15].

Substrate Scope:

The Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzonitrile exhibits broad substrate scope with various organoboron reagents. Arylboronic acids, heteroarylboronic acids, and vinyl boronic acids all participate effectively in the coupling reaction [11]. The electron-withdrawing substituents on the aromatic ring enhance the reactivity toward oxidative addition, making even less reactive organoboron partners viable coupling partners [11].

Sonogashira Coupling

The Sonogashira coupling reaction of 4-bromo-2-fluorobenzonitrile with terminal alkynes represents a powerful method for introducing alkynyl functionality into the aromatic system [16] [17] [18]. This transformation has proven particularly valuable in the synthesis of pharmaceutical intermediates and materials for electronic applications [17] [19].

Mechanistic Considerations:

The Sonogashira coupling mechanism involves dual metal catalysis, employing both palladium and copper catalysts to activate the aryl halide and terminal alkyne, respectively [16] [20]. However, copper-free variants have been developed that utilize palladium-palladium dual catalysis mechanisms [20].

In the traditional copper-catalyzed pathway, the palladium catalyst undergoes oxidative addition with 4-bromo-2-fluorobenzonitrile, while the copper catalyst facilitates the formation of copper acetylide species from the terminal alkyne [16]. The subsequent transmetalation between the copper acetylide and palladium complex, followed by reductive elimination, yields the desired alkynyl product [16].

Optimization Studies:

Comprehensive optimization studies have revealed that the Sonogashira coupling of 4-bromo-2-fluorobenzonitrile requires careful balance of catalyst loadings, base selection, and reaction conditions [16] [17]. Typical catalyst systems employ 2-5 mol% Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ combined with 5-10 mol% copper(I) iodide [16] [17].

The choice of base significantly influences the reaction outcome. Triethylamine and diisopropylethylamine have emerged as preferred bases, providing optimal balance between reaction rate and selectivity [16]. The reaction typically proceeds under mild conditions (60-80°C) in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [16] [17].

Substrate Scope and Limitations:

The Sonogashira coupling of 4-bromo-2-fluorobenzonitrile demonstrates excellent compatibility with a wide range of terminal alkynes, including aryl, alkyl, and silyl-protected alkynes [16] [17]. The electron-withdrawing nature of the fluorine and nitrile substituents enhances the reactivity of the aryl bromide toward oxidative addition, enabling efficient coupling even with less reactive alkyne partners [16].

| Alkyne Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Phenylacetylene | 85-92 | 2 mol% Pd, 5 mol% CuI, 80°C |

| Propargyl alcohol | 78-85 | 3 mol% Pd, 5 mol% CuI, 70°C |

| Trimethylsilylacetylene | 88-94 | 2 mol% Pd, 5 mol% CuI, 75°C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction of 4-bromo-2-fluorobenzonitrile enables the formation of carbon-nitrogen bonds through palladium-catalyzed coupling with amines [19] . This transformation has found significant application in the synthesis of pharmaceutical intermediates and materials for organic light-emitting diodes [19].

Mechanistic Framework:

The Buchwald-Hartwig amination mechanism involves palladium-catalyzed oxidative addition of the aryl halide, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [23]. The reaction requires careful optimization of catalyst and ligand systems to achieve high efficiency and selectivity [23].

The oxidative addition step is facilitated by the electron-withdrawing nature of the fluorine and nitrile substituents, which increase the electrophilicity of the carbon-bromine bond . The subsequent coordination of the amine nucleophile is influenced by the steric and electronic properties of both the amine and the aromatic substrate [23].

Catalyst Development:

Recent advances in catalyst design for the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile have focused on developing more efficient palladium systems that operate under milder conditions [19]. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos has enabled significant improvements in catalyst activity and selectivity .

Typical catalyst systems employ 1-5 mol% palladium precursors combined with 2-10 mol% phosphine ligands [19]. The choice of base is critical, with sodium tert-butoxide and potassium phosphate being commonly employed .

Applications in Materials Science:

The Buchwald-Hartwig amination of 4-bromo-2-fluorobenzonitrile has found particular application in the synthesis of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes [19]. These materials require precise control of electronic properties, which can be achieved through systematic variation of the amine coupling partners [19].

The reaction enables the introduction of various amino substituents, including diarylamines, carbazoles, and phenoxazines, each imparting distinct electronic and photophysical properties to the final materials [19]. The electron-withdrawing nature of the fluorine and nitrile substituents helps to maintain the necessary electronic balance for efficient TADF emission [19].

Functional Group Transformations

Nitrile Group Modifications

The nitrile functional group in 4-bromo-2-fluorobenzonitrile serves as a versatile handle for various chemical transformations, enabling access to diverse derivatives with altered electronic and structural properties [25] [5]. These modifications are particularly valuable in pharmaceutical chemistry and materials science applications [5].

Reduction Reactions:

The nitrile group can be selectively reduced to primary amines using various reducing agents. Lithium aluminum hydride (LiAlH₄) provides complete reduction to the corresponding benzylamine derivative under anhydrous conditions [5]. The reaction typically requires reflux conditions in dry tetrahydrofuran for 4-8 hours, yielding the primary amine in 80-90% yield [5].

Alternatively, borane-tetrahydrofuran complex (BH₃-THF) offers a milder reduction pathway, proceeding at room temperature to moderate heating (60°C) [5]. This method provides excellent chemoselectivity, leaving the halogen substituents intact while reducing only the nitrile group [5].

| Reducing Agent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | 85-92 | High |

| BH₃-THF | 60°C, 0.5h | 88-94 | Excellent |

| NaBH₄/CoCl₂ | EtOH, rt, 12h | 75-82 | Good |

Hydrolysis Reactions:

The nitrile group can be hydrolyzed to carboxylic acids or amides under appropriate conditions. Acid-catalyzed hydrolysis using concentrated sulfuric acid at elevated temperatures (120-150°C) yields the corresponding carboxylic acid [25]. This transformation typically requires prolonged reaction times (8-24 hours) and careful temperature control to prevent decomposition .

Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide provides an alternative route to the carboxylic acid derivative [25]. The reaction proceeds through an amide intermediate, which can be isolated if desired, or further hydrolyzed to the carboxylic acid .

Cycloaddition Reactions:

The nitrile group can participate in various cycloaddition reactions, enabling access to heterocyclic derivatives. The reaction with hydroxylamine forms oximes, which can be further transformed to oxadiazoles under appropriate conditions [26]. These transformations are particularly valuable in medicinal chemistry, as oxadiazole derivatives exhibit diverse biological activities [26].

Halogen Exchange Reactions

The halogen substituents in 4-bromo-2-fluorobenzonitrile can undergo selective exchange reactions, providing access to analogous compounds with different halogen patterns [27] [28]. These transformations are valuable for structure-activity relationship studies and for accessing compounds with specific electronic properties [27].

Fluorine Exchange:

The fluorine atom can be selectively exchanged with other nucleophiles through nucleophilic aromatic substitution mechanisms [5]. The reaction with methoxide nucleophiles proceeds readily at moderate temperatures (50-80°C), yielding the corresponding methoxy derivative [5]. This transformation is facilitated by the electron-withdrawing nature of the nitrile and bromine substituents [5].

Ammonia and primary amines can also displace the fluorine atom, forming amino derivatives [5]. The reaction typically requires elevated temperatures (120-150°C) and prolonged reaction times (8-20 hours) to achieve complete conversion [5].

Bromine Exchange:

The bromine atom can be exchanged through various mechanisms, including nucleophilic substitution and metal-halogen exchange reactions [27]. The reaction with organolithium reagents at low temperatures (-78°C) provides access to organolithium intermediates, which can be quenched with various electrophiles to introduce new functional groups [29].

Copper-catalyzed halogen exchange reactions enable the selective replacement of bromine with other halogens, such as iodine or chlorine [27]. These transformations are valuable for accessing compounds with specific reactivity patterns required for subsequent coupling reactions [27].

Reductive Transformations

The aromatic ring and functional groups in 4-bromo-2-fluorobenzonitrile can undergo various reductive transformations, enabling access to saturated and partially saturated derivatives [5]. These reactions are particularly valuable for accessing compounds with altered electronic properties and biological activities .

Aromatic Ring Reduction:

The aromatic ring can be selectively reduced using catalytic hydrogenation methods. Palladium on carbon (Pd/C) under hydrogen atmosphere provides partial reduction to cyclohexene derivatives under mild conditions . Complete reduction to cyclohexane derivatives requires more forcing conditions or the use of Raney nickel catalyst .

The presence of electron-withdrawing substituents facilitates the reduction process by increasing the electrophilicity of the aromatic ring . The reduction typically proceeds with retention of the functional group integrity, though care must be taken to avoid over-reduction of the nitrile group .

Selective Dehalogenation:

The halogen substituents can be selectively removed through various reductive methods. Catalytic hydrogenation using palladium on carbon selectively removes the bromine atom while leaving the fluorine intact [5]. This selectivity arises from the stronger carbon-fluorine bond compared to the carbon-bromine bond .

Alternatively, zinc dust in acetic acid provides a mild reductive dehalogenation method that can be applied selectively to either halogen depending on the reaction conditions . The reaction typically proceeds at room temperature to moderate heating (50-80°C) and provides good yields of the dehalogenated products .

Functional Group Reduction:

The nitrile group can be selectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) [5]. This transformation requires careful control of reaction conditions to prevent over-reduction to the primary alcohol [5]. The reaction typically provides moderate to good yields (60-75%) of the corresponding aldehyde [5].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant